Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Overview
Description
Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- is a complex organosilicon compound It is characterized by the presence of a cyclotetrasiloxane core with multiple ethylamine groups attached via oxygen linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- typically involves the reaction of a cyclotetrasiloxane derivative with ethylamine under controlled conditions. The reaction is facilitated by the presence of a catalyst, often a strong base or an acid, to promote the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient scaling up of production. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The ethylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield siloxane oxides, while substitution reactions can produce a variety of functionalized siloxanes.
Scientific Research Applications
Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as coatings and adhesives, due to its robust chemical properties.
Mechanism of Action
The mechanism by which Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simpler amine with similar reactivity but lacking the complex siloxane structure.
Triethylamine: Another amine with different steric and electronic properties.
Cyclotetrasiloxane derivatives: Compounds with similar siloxane cores but different functional groups.
Uniqueness
Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- is unique due to its combination of a siloxane core with multiple ethylamine groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that simpler amines or siloxanes cannot fulfill.
Properties
IUPAC Name |
N-[[4,6-bis(diethylaminooxy)-2,4,6,8,8-pentamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H45N3O7Si4/c1-12-18(13-2)21-29(9)24-28(7,8)25-30(10,22-19(14-3)15-4)27-31(11,26-29)23-20(16-5)17-6/h12-17H2,1-11H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKYYXDDIBUNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)O[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H45N3O7Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886810 | |
Record name | Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66558-73-4 | |
Record name | N,N′,N′′-[(2,4,6,8,8-Pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethylethanamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66558-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N,N',N''-((2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy))tris(N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066558734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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